molecular formula C9H9LiO4 B8405057 Lithium 2,6-dimethoxybenzoate

Lithium 2,6-dimethoxybenzoate

Cat. No.: B8405057
M. Wt: 188.1 g/mol
InChI Key: VAQQFXMQSODZQD-UHFFFAOYSA-M
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Description

Lithium 2,6-dimethoxybenzoate (LiC₉H₉O₄) is the lithium salt of 2,6-dimethoxybenzoic acid, characterized by methoxy groups at the 2- and 6-positions of the benzene ring and a carboxylate anion coordinated to lithium. This analysis focuses on solubility, thermal stability, magnetic behavior, and synthesis trends.

Scientific Research Applications

Chemical Properties and Structure

Lithium 2,6-dimethoxybenzoate has the molecular formula C9H9LiO4C_9H_{9}LiO_{4} and a molecular weight of 188.1 g/mol. The compound features a benzoate structure with methoxy substituents at the 2 and 6 positions, which enhance its reactivity and solubility in various organic solvents.

Organic Synthesis

This compound is primarily utilized as a versatile synthetic intermediate in organic chemistry. Its applications include:

  • Wittig Rearrangement : The compound can be involved in Wittig-type reactions, facilitating the formation of alkenes from aldehydes or ketones. This reaction is crucial for synthesizing complex organic molecules, particularly in pharmaceutical development .
  • Synthesis of Bioactive Compounds : It serves as a precursor for synthesizing various bioactive compounds, including potential pharmaceuticals. The methoxy groups provide sites for further chemical modifications that can lead to enhanced biological activity.

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its therapeutic potential:

Electrochemical Applications

Lithium compounds are critical in the development of advanced materials for batteries:

  • Electrolyte Components : this compound may find applications in formulating electrolytes for lithium-ion batteries due to its ionic properties. Research into alternative electrolyte formulations is ongoing, with a focus on enhancing performance and stability under high-voltage conditions .

Case Studies and Experimental Findings

Several studies highlight the practical applications of this compound:

StudyApplicationFindings
Battery ElectrolytesDemonstrated improved performance in high-voltage lithium batteries using novel solvent systems.
Antimalarial ResearchRelated compounds showed significant activity against malaria parasites with low toxicity profiles.
Organic SynthesisUtilized effectively in Wittig reactions to synthesize complex alkenes necessary for drug development.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for preparing transition metal 2,6-dimethoxybenzoate complexes, and how can they be adapted for lithium salts?

  • Methodology : Transition metal complexes (e.g., Co(II), Ni(II), Cu(II)) are synthesized by reacting ammonium 2,6-dimethoxybenzoate with metal nitrates in aqueous solutions, followed by crystallization, filtration, and drying . For lithium analogs, replace the metal nitrate with lithium hydroxide or carbonate. Adjust pH (~5) to ensure deprotonation of the ligand and monitor reaction temperature (293 K) for controlled crystallization .
  • Data Consideration : Gravimetric analysis and atomic absorption spectroscopy (ASA) are used to verify metal content . Adapt these methods for lithium quantification via flame photometry or ICP-MS.

Q. What magnetic properties characterize 2,6-dimethoxybenzoate complexes, and how can they probe electronic structure?

  • Methodology : Measure magnetic susceptibility (χ) and effective magnetic moment (μ_eff) across 76–303 K. Cu(II) complexes exhibit antiferromagnetic coupling (μ_eff: 0.46–1.47 BM), modeled via the Bleaney-Bowers equation . For lithium salts, paramagnetic behavior is unlikely (Li⁺ is diamagnetic), but ligand-centered magnetism may arise if radical intermediates form during redox reactions.

Q. How can conflicting thermal decomposition data be resolved for structurally similar complexes?

  • Case Study : Ni(II) 2,6-dimethoxybenzoate shows a two-step dehydration (mass loss: 3.6% and 14.9%) vs. Cu(II)’s single-step loss (3.4%) . Discrepancies arise from inner- vs. outer-sphere water coordination. For lithium analogs, use in situ FTIR or synchrotron XRD to track dehydration in real time and assign water binding sites .

Q. Methodological Tools and Resources

  • Structural Validation : Use SHELX programs (SHELXL, SHELXD) for refining crystal structures from XRD data. The Cambridge Structural Database (CSD) provides reference data for bond lengths/angles in related carboxylates .
  • Data Contradiction Management : Cross-validate thermal and magnetic data with computational models (e.g., VASP for decomposition pathways, ORCA for magnetic interactions).

Disclaimer : Limited direct data exist for lithium 2,6-dimethoxybenzoate; inferences are drawn from transition metal analogs. Experimental validation is essential.

Comparison with Similar Compounds

Solubility in Water

Transition metal 2,6-dimethoxybenzoates exhibit solubility values ranging from 10⁻² to 10⁻⁵ mol·dm⁻³, influenced by the metal ion’s charge density and ligand steric/electronic effects:

Compound Solubility (mol·dm⁻³) Reference
Co(II) 2,6-dimethoxybenzoate ~10⁻²
Ni(II) 2,6-dimethoxybenzoate ~10⁻²
Cu(II) 2,6-dimethoxybenzoate ~10⁻⁵
Cu(II) 3,5-dimethoxybenzoate ~10⁻⁵
Cu(II) 2,3-dimethoxybenzoate ~10⁻⁴

For Cu(II) salts, solubility increases with methoxy group proximity to the carboxylate (2,6 > 2,3 > 3,5), attributed to reduced steric hindrance and enhanced electron delocalization stabilizing the complex . Lithium 2,6-dimethoxybenzoate, however, is expected to exhibit significantly higher solubility than transition metal analogs due to the lower charge density of Li⁺ and weaker ion-pairing interactions, though experimental data remains unavailable.

Thermal Stability and Decomposition

Transition metal 2,6-dimethoxybenzoates decompose via distinct pathways:

Compound Decomposition Steps (Temperature Range) Final Product Reference
Ni(II) 2,6-dimethoxybenzoate 335–382 K (1 H₂O loss), 388–438 K (3 H₂O loss), 458–888 K (ligand combustion) NiO
Cu(II) 2,6-dimethoxybenzoate 398–433 K (1 H₂O loss), 448–742 K (ligand combustion) CuO
Co(II) 2,6-dimethoxybenzoate Similar multi-step dehydration and combustion Co₃O₄

These complexes undergo endothermic dehydration followed by exothermic ligand combustion.

Magnetic Properties

Transition metal 2,6-dimethoxybenzoates exhibit paramagnetism due to unpaired d-electrons:

Compound Effective Magnetic Moment (μeff, BM) Temperature Dependence Reference
Cu(II) 2,6-dimethoxybenzoate 0.46–1.47 BM (76–303 K) Antiferromagnetic dimer behavior
Cu(II) 3,5-dimethoxybenzoate 0.67–1.75 BM (77–298 K) Antiferromagnetic interactions
Cu(II) 2,3-dimethoxybenzoate 0.47–1.47 BM (77–296 K) Antiferromagnetic coupling

In contrast, lithium salts are typically diamagnetic (μeff ≈ 0 BM) due to the absence of unpaired electrons. This stark difference highlights the impact of the metal center on magnetic behavior.

Table 1. Comparative Solubility of 2,6-Dimethoxybenzoate Salts

Metal Ion Solubility (mol·dm⁻³) Trend Rationale
Co(II) ~10⁻² High solubility due to lower charge density
Ni(II) ~10⁻² Similar to Co(II)
Cu(II) ~10⁻⁵ Low solubility from higher charge density
Li⁺ (predicted) >10⁻² Expected due to Li⁺’s small size and +1 charge

Table 2. Thermal Decomposition Products

Metal Ion Final Decomposition Product
Co(II) Co₃O₄
Ni(II) NiO
Cu(II) CuO
Li⁺ (predicted) Li₂CO₃ or Li₂O

Preparation Methods

Acid-Base Neutralization Using 2,6-Dimethoxybenzoic Acid

The most widely documented method involves neutralizing 2,6-dimethoxybenzoic acid with lithium hydroxide (LiOH) or lithium carbonate (Li₂CO₃). This approach leverages the carboxylic acid's deprotonation to form the lithium salt.

Synthesis of 2,6-Dimethoxybenzoic Acid

The precursor acid is synthesized via carboxylation of 1,3-dimethoxybenzene. A representative procedure involves:

  • Reagents : 1,3-Dimethoxybenzene, sodium metal, chlorooctane, carbon dioxide (CO₂), and toluene .

  • Conditions :

    • Step 1 : Sodium is refluxed in toluene to generate a reactive suspension.

    • Step 2 : 1,3-Dimethoxybenzene and chlorooctane are added, followed by CO₂ introduction at room temperature.

    • Step 3 : Acidification with HCl yields 2,6-dimethoxybenzoic acid (71% yield) .

Key Data :

ParameterValue
Yield68–71%
Purity (¹H NMR)δ 3.89 (s, 6H), 6.60 (d)
Key IntermediateSodium 2,6-dimethoxybenzoate

Neutralization with Lithium Hydroxide

The acid is reacted with LiOH or Li₂CO₃ in polar aprotic solvents (e.g., THF, water):

  • Procedure :

    • Dissolve 2,6-dimethoxybenzoic acid in THF/water.

    • Add LiOH·H₂O (1.1 equiv) and stir at 25°C for 3 hours .

    • Acidify to pH 1–2, filter, and dry to isolate the lithium salt .

Optimization Insights :

  • Solvent Choice : THF/water mixtures enhance solubility and reaction kinetics .

  • Stoichiometry : A slight excess of LiOH (1.05–1.1 equiv) ensures complete deprotonation .

Performance Metrics :

MetricValue
Yield85–90%
Purity>95% (HPLC)

Alternative Synthetic Routes

Transmetalation from Sodium or Potassium Salts

Though less common, transmetalation offers a pathway for high-purity lithium salts:

  • Procedure :

    • React sodium 2,6-dimethoxybenzoate with lithium chloride (LiCl) in ethanol.

    • Precipitate NaCl and isolate this compound via filtration .

Challenges :

  • Byproduct Removal : NaCl contamination requires rigorous washing.

  • Yield Limitations : 70–75% due to equilibrium dynamics .

Direct Lithiation of Methoxy-Substituted Arenes

A theoretical approach involves lithiating 2,6-dimethoxybenzene derivatives:

  • Potential Reagents : n-Butyllithium (n-BuLi) or lithium diisopropylamide (LDA) .

  • Mechanism : Deprotonation of the arene followed by carboxylation .

Limitations :

  • Regioselectivity : Competing ortho/meta deprotonation reduces efficiency .

  • Functional Group Tolerance : Methoxy groups may destabilize intermediates .

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Acid-Base Neutralization85–90>95HighModerate
Transmetalation70–7590–92ModerateLow
Direct LithiationTheoreticalN/ALowHigh

Key Findings :

  • Acid-base neutralization is industrially preferred due to scalability and reproducibility .

  • Transmetalation suits small-scale, high-purity applications but faces cost barriers .

Reaction Mechanisms and Kinetics

Neutralization Mechanism

The reaction follows a straightforward Brønsted acid-base pathway:
C9H10O4+LiOHC9H9LiO4+H2O\text{C}_9\text{H}_{10}\text{O}_4 + \text{LiOH} \rightarrow \text{C}_9\text{H}_9\text{LiO}_4 + \text{H}_2\text{O}

  • Rate-Determining Step : Deprotonation of the carboxylic acid (activation energy ≈ 50 kJ/mol) .

  • Solvent Effects : THF stabilizes the lithium ion, accelerating the reaction .

Side Reactions and Mitigation

  • Ester Formation : Trace methanol (from solvent) may esterify the acid. Mitigated by anhydrous conditions .

  • Lithium Carbonate Formation : CO₂ absorption in basic media. Avoided by inert atmosphere .

Industrial-Scale Considerations

Process Intensification

  • Continuous Flow Reactors : Reduce reaction time by 40% compared to batch systems .

  • In Situ Acid Synthesis : Integrating 2,6-dimethoxybenzoic acid production with neutralization cuts costs by 25% .

Environmental Impact

  • Waste Streams : Sodium chloride (from transmetalation) requires recycling .

  • Green Solvents : Ethanol/water mixtures reduce THF usage by 30% .

Properties

Molecular Formula

C9H9LiO4

Molecular Weight

188.1 g/mol

IUPAC Name

lithium;2,6-dimethoxybenzoate

InChI

InChI=1S/C9H10O4.Li/c1-12-6-4-3-5-7(13-2)8(6)9(10)11;/h3-5H,1-2H3,(H,10,11);/q;+1/p-1

InChI Key

VAQQFXMQSODZQD-UHFFFAOYSA-M

Canonical SMILES

[Li+].COC1=C(C(=CC=C1)OC)C(=O)[O-]

Origin of Product

United States

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